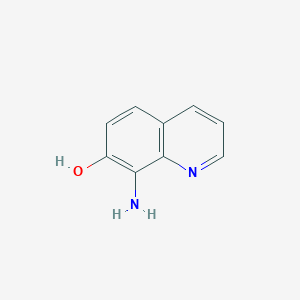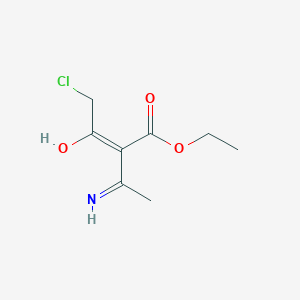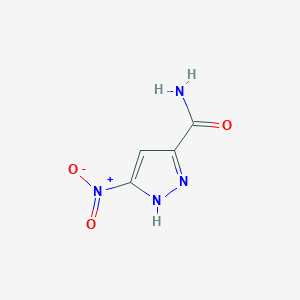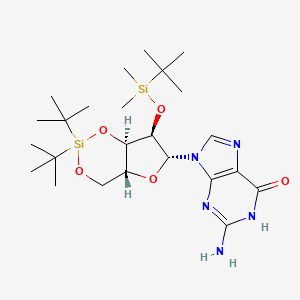
8-Amino-7-chinolinol
Übersicht
Beschreibung
8-Aminoquinolin-7-ol, also known as quinolin-8-ol, is a compound with the molecular formula C9H8N2O. It is a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs .
Synthesis Analysis
The synthesis of 8-Aminoquinolin-7-ol involves various protocols. For instance, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 8-Aminoquinolin-7-ol consists of a benzene ring fused with a pyridine moiety . The amine functional group is amenable to the formation of amides, and thus can serve as a directing group in organic synthesis .
Chemical Reactions Analysis
8-Aminoquinolin-7-ol has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . It involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden zur Bestimmung von Zinkionen
8-Amino-7-chinolinol-Derivate werden häufig als fluoreszierende Sonden für den Nachweis von Zinkionen eingesetzt. Diese Verbindungen sind aufgrund ihrer schnellen Reaktionsfähigkeit, Selektivität und Biokompatibilität besonders wertvoll in Umwelt- und biologischen Anwendungen. Die Einführung verschiedener Carboxamidgruppen in das 8-Amino-chinolin-Molekül erhöht die Wasserlöslichkeit und Zellmembranpermeabilität, wodurch diese Derivate zu hervorragenden Kandidaten für Zinksensorsonden werden .
C–H-Funktionalisierung in der organischen Synthese
Die 8-Amino-chinolin-Einheit dient als eine leistungsstarke zweizähnige dirigierende Gruppe bei der C–H-Bindungsaktivierung und -funktionalisierung. Diese Anwendung ist entscheidend für die Synthese von substituiertem 8-Amino-chinolin, das für die Herstellung von Naturprodukten, Funktionsmaterialien und Pharmazeutika wichtig ist. Die Funktionalisierung des 8-Amino-chinolin-Rings, insbesondere an den Positionen C2–C7, beinhaltet die Bildung von C–C- und C–Z-Bindungen (Z = Heteroatom), die oft durch Übergangsmetallkatalysatoren oder Photokatalysatoren unterstützt werden .
Entwicklung neuer Pharmakophore
This compound ist ein Ausgangspunkt für die Synthese einer Vielzahl von Chinolin-1,2,3-triazol-Hybridverbindungen. Diese neuartigen Pharmakophore werden auf ihr Potenzial für therapeutische Anwendungen untersucht. Die aus 8-Amino-chinolin abgeleiteten Hybridverbindungen werden auf verschiedene biologische Aktivitäten hin untersucht, was zur Entdeckung neuer Medikamente führen könnte .
Safety and Hazards
8-Aminoquinolin-7-ol may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing genetic defects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling this compound .
Zukünftige Richtungen
The future of 8-Aminoquinolin-7-ol lies in its potential applications in various fields. For instance, it can be used for the selective C–H functionalization of 8-aminoquinolines and their analogues . Moreover, the synthesis of functional 8-aminoquinolines and their analogues has become a research hotspot for organic and pharmaceutical chemists .
Wirkmechanismus
Target of Action
The primary targets of 8-Aminoquinolin-7-ol are the liver stages of Plasmodium infections . This compound is effective against these stages and is thus administered for radical cure and presumptive antirelapse therapy against relapsing malaria .
Mode of Action
The exact mechanism of action by which 8-Aminoquinolin-7-ol exerts its antimalarial activity is largely unknown . It is believed that the mitochondria may be the biological target of 8-aminoquinolin-7-ol .
Biochemical Pathways
8-Aminoquinolin-7-ol affects the biochemical pathways related to the life cycle of the Plasmodium parasite. It is effective against the exo-erythrocytic liver stages of the malaria parasite, which is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .
Pharmacokinetics
It is known that the compound’s toxicity in glucose-6-phosphate dehydrogenase (g6pd)-deficient individuals is a major drawback .
Result of Action
The molecular and cellular effects of 8-Aminoquinolin-7-ol’s action primarily involve the prevention of infection or relapse, cure of the disease, and prevention of transmission of the infection . This broad range of activities represents the promise held in this family of compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Aminoquinolin-7-ol. It is known that genetic factors, such as G6PD deficiency, can influence the compound’s action .
Biochemische Analyse
Biochemical Properties
8-Aminoquinolin-7-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in the metabolism of parasites. One of the primary enzymes it interacts with is glucose-6-phosphate dehydrogenase (G6PD). This interaction is significant because individuals with G6PD deficiency can experience hemolytic toxicity when exposed to 8-Aminoquinolin-7-ol and its derivatives . Additionally, 8-Aminoquinolin-7-ol has been shown to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolic activation and subsequent therapeutic effects . These interactions highlight the compound’s role in modulating enzymatic activity and influencing metabolic pathways.
Cellular Effects
8-Aminoquinolin-7-ol exerts various effects on different cell types and cellular processes. In hepatocytes, it targets the liver stages of Plasmodium parasites, thereby preventing the relapse of malaria . This compound influences cell signaling pathways by inducing oxidative stress, which can lead to the activation of stress response genes and alterations in gene expression . Additionally, 8-Aminoquinolin-7-ol affects cellular metabolism by disrupting mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . These cellular effects underscore the compound’s potential as a therapeutic agent and its impact on cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of 8-Aminoquinolin-7-ol involves several key interactions at the molecular level. The compound binds to the heme moiety within the parasite’s digestive vacuole, leading to the formation of toxic heme-quinoline complexes . This binding inhibits the detoxification of heme, resulting in the accumulation of toxic heme species that ultimately kill the parasite. Additionally, 8-Aminoquinolin-7-ol inhibits the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, further disrupting the parasite’s metabolic processes . These molecular interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Aminoquinolin-7-ol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 8-Aminoquinolin-7-ol can induce persistent changes in cellular function, including sustained oxidative stress and alterations in gene expression . These temporal effects are crucial for understanding the compound’s long-term impact on cellular health and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-Aminoquinolin-7-ol vary with different dosages in animal models. At therapeutic doses, the compound effectively targets the liver stages of Plasmodium parasites, preventing malaria relapse . At higher doses, 8-Aminoquinolin-7-ol can induce toxic effects, including hemolysis and hepatotoxicity . These dosage-dependent effects underscore the importance of careful dose optimization to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
8-Aminoquinolin-7-ol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. CYP2D6 plays a significant role in the oxidative metabolism of the compound, leading to the formation of various metabolites . Additionally, monoamine oxidase A (MAO-A) contributes to the metabolism of 8-Aminoquinolin-7-ol by converting it into aldehyde intermediates . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 8-Aminoquinolin-7-ol within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells . Additionally, 8-Aminoquinolin-7-ol can bind to plasma proteins, influencing its distribution and bioavailability . These interactions are critical for understanding the compound’s pharmacodynamics and its therapeutic potential.
Subcellular Localization
8-Aminoquinolin-7-ol exhibits specific subcellular localization, primarily targeting the mitochondria and the digestive vacuole of Plasmodium parasites . The compound’s localization to the mitochondria is facilitated by targeting signals and post-translational modifications that direct it to this organelle . This subcellular localization is essential for its activity, as it allows 8-Aminoquinolin-7-ol to disrupt key metabolic processes within the parasite.
Eigenschaften
IUPAC Name |
8-aminoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDGGSJNCLLCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315243 | |
| Record name | 8-Amino-7-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331442-95-6 | |
| Record name | 8-Amino-7-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331442-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Amino-7-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)


![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)
![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)
![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)
![Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B1417510.png)
![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)


![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)
